Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate
Overview
Description
Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate is a chemical compound with the formula C11H18ClNO3 . It is related to the 9-azabicyclo[3.3.1]nonane class of compounds .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . A practical, three-step synthetic route to 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), an unhindered, stable class of nitroxyl radical, has been developed .Molecular Structure Analysis
The molecular structure of Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate includes a total of 47 bond(s). There are 24 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 1 eight-membered ring(s), 1 ester(s) (aliphatic), 1 ketone(s) (aliphatic), and 1 tertiary amine(s) (aliphatic) .Chemical Reactions Analysis
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate is 247.72 . The boiling point and other physical properties are not mentioned in the search results.Scientific Research Applications
Field: Chemistry
- Application : “Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate” is a chemical compound that may be used in the synthesis of other compounds . It’s related compound “9-Azabicyclo [3.3.1]nonane N -oxyl (ABNO)” may be employed for the aerobic oxidation of alcohols .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. In general, this compound would be used as a reagent in a chemical reaction, under controlled conditions of temperature, pressure, and pH. The exact parameters would depend on the specific reaction .
- Results or Outcomes : The outcome of using this compound in a synthesis reaction would be the production of a new compound. The yield, purity, and properties of the resulting compound would depend on the specific reaction conditions and the other reagents used .
Field: Organic Chemistry
- Application : The compound can be used in the enantioselective construction of the 8-azabicyclo [3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. In general, this compound would be used as a reagent in a chemical reaction, under controlled conditions of temperature, pressure, and pH .
- Results or Outcomes : The outcome of using this compound in a synthesis reaction would be the production of a new compound. The yield, purity, and properties of the resulting compound would depend on the specific reaction conditions and the other reagents used .
Field: Organic Chemistry
- Application : The compound can be used in the synthesis of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. In general, this compound would be used as a reagent in a chemical reaction, under controlled conditions of temperature, pressure, and pH .
- Results or Outcomes : The outcome of using this compound in a synthesis reaction would be the production of a new compound. The yield, purity, and properties of the resulting compound would depend on the specific reaction conditions and the other reagents used .
Safety And Hazards
properties
IUPAC Name |
ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-15-11(14)7-3-8-5-10(13)6-9(4-7)12-8/h7-9,12H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFLZILYILGHIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CC(=O)CC(C1)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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